(5-ethoxy-1-benzofuran-2-yl)methanol
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Overview
Description
(5-ethoxy-1-benzofuran-2-yl)methanol is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by an ethoxy group at the 5-position and a methanol group at the 2-position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethoxy-1-benzofuran-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored to enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
(5-ethoxy-1-benzofuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its antimicrobial and antioxidant properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (5-ethoxy-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been found to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1-benzofuran-2-yl derivatives: These compounds have been studied for their antimicrobial and antioxidant activities.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: This class of compounds has shown anticancer activity.
Bromoalkyl and bromoacetyl derivatives of benzofurans:
Uniqueness
(5-ethoxy-1-benzofuran-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1483759-35-8 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(5-ethoxy-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C11H12O3/c1-2-13-9-3-4-11-8(5-9)6-10(7-12)14-11/h3-6,12H,2,7H2,1H3 |
InChI Key |
BOLFLEJPXKYKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2)CO |
Purity |
95 |
Origin of Product |
United States |
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